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2-Acetyl-2-pyrroline -

2-Acetyl-2-pyrroline

Catalog Number: EVT-1568134
CAS Number:
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Acetyl-2-pyrroline is a volatile organic compound recognized for its distinct aroma, often described as popcorn-like. It is primarily associated with fragrant rice varieties and has garnered attention in food science due to its role in flavor development. This compound is classified under the category of pyrazines and pyrroles, which are known for their contributions to the sensory profiles of various foods.

Source

The primary natural sources of 2-acetyl-2-pyrroline include fragrant rice, particularly Oryza sativa varieties like Jasmine and Basmati. It is also found in other cooked foods, vegetables, and some animal products. The compound is produced through biochemical pathways, particularly during the Maillard reaction, which occurs when sugars and amino acids undergo thermal processing.

Classification

Chemically, 2-acetyl-2-pyrroline belongs to the class of heterocyclic compounds, specifically pyrroles. Its structure includes a pyrrole ring with an acetyl group attached at the second position, contributing to its unique flavor profile.

Synthesis Analysis

Methods

The synthesis of 2-acetyl-2-pyrroline can be achieved through several methods:

  1. Chemical Synthesis: Traditional methods involve the hydrogenation and oxidation of 2-acetylpyrrole. This method has been documented as a reliable approach for producing high-purity samples for analytical purposes .
  2. Biochemical Synthesis: In natural settings, 2-acetyl-2-pyrroline is biosynthesized from proline via enzymatic reactions involving pyrroline-5-carboxylate synthetase and other enzymes that facilitate the conversion of proline to 1-pyrroline and subsequently to 2-acetyl-2-pyrroline .

Technical Details

The chemical synthesis typically involves controlling reaction conditions such as temperature and pressure to optimize yield and purity. For instance, the synthesis from 2-acetylpyrrole requires careful monitoring of hydrogenation conditions to prevent over-reduction or formation of by-products.

Molecular Structure Analysis

Data

The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Its melting point is around 35 °C, and it is soluble in organic solvents like ethanol and methanol but less so in water.

Chemical Reactions Analysis

Reactions

2-Acetyl-2-pyrroline participates in various chemical reactions:

  1. Maillard Reaction: This reaction between reducing sugars and amino acids leads to the formation of numerous flavor compounds, including 2-acetyl-2-pyrroline from proline .
  2. Degradation Reactions: Under certain conditions, 2-acetyl-2-pyrroline can degrade into other compounds, affecting its stability and flavor profile in food products.

Technical Details

The stability of 2-acetyl-2-pyrroline can be influenced by factors such as pH, temperature, and the presence of other reactants during cooking or processing. Understanding these reactions is crucial for optimizing flavor retention in food applications.

Mechanism of Action

Process

The formation of 2-acetyl-2-pyrroline primarily occurs through the interaction of proline with reducing sugars during thermal processing (e.g., cooking). The process involves several steps:

  1. Decarboxylation: Proline undergoes decarboxylation to form 1-pyrroline.
  2. Condensation: The 1-pyrroline then reacts with carbonyl compounds (like methylglyoxal) to yield 2-acetyl-2-pyrroline.

Data

This mechanism has been supported by various studies demonstrating that specific conditions during cooking lead to higher concentrations of this aroma compound in fragrant rice .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or pale yellow.
  • Odor: Characteristic popcorn-like aroma.
  • Boiling Point: Approximately 120 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents; low solubility in water.
  • Stability: Sensitive to heat and light; can degrade under prolonged exposure.

Relevant analyses indicate that the compound's volatility contributes significantly to its aroma profile, making it a critical component in flavor chemistry .

Applications

Scientific Uses

  1. Flavoring Agent: Widely used in the food industry for enhancing flavors in rice products and snacks.
  2. Analytical Chemistry: Employed as a standard reference compound in gas chromatography due to its distinct properties .
  3. Research Tool: Investigated for its biosynthetic pathways in plants, particularly in studies focused on aromatic compounds in rice .

Properties

Product Name

2-Acetyl-2-pyrroline

IUPAC Name

1-(2,3-dihydro-1H-pyrrol-5-yl)ethanone

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h3,7H,2,4H2,1H3

InChI Key

ZEKCQHIPQALHSP-UHFFFAOYSA-N

Synonyms

2-acetyl-1-pyrroline
2-acetylpyrroline

Canonical SMILES

CC(=O)C1=CCCN1

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